Ceftizoxime S-Oxide Impurity
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the scientific process of identifying, quantifying, and characterizing the impurities present in a drug substance or finished pharmaceutical product. rjpdft.compharmainfo.in This process is a cornerstone of pharmaceutical quality assurance for several reasons. longdom.org It ensures that the levels of any given impurity remain below established safety thresholds, thereby protecting patients from potential toxic effects. longdom.orgijpsjournal.com
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate thorough impurity profiling for market approval. longdom.orgijpsjournal.com This data provides a comprehensive "fingerprint" of the drug substance, which is crucial for ensuring the consistency and control of the manufacturing process. pharmainfo.in Furthermore, impurity profiling is vital for assessing the stability of a drug product. longdom.org Certain impurities can accelerate the degradation of the API, leading to a loss of efficacy over the product's shelf life. longdom.org By monitoring impurity levels, manufacturers can establish appropriate storage conditions and ensure the product remains stable and effective until its expiration date. longdom.org
Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients
Pharmaceutical impurities are broadly categorized based on their origin and chemical nature. The ICH classifies them into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comcontractpharma.comchemass.si This classification helps in developing targeted strategies for their control and removal during the manufacturing process.
Process-related impurities are substances that arise during the synthesis of the API. gmpinsiders.com These are often structurally related to the drug substance itself. oup.com Sources of these impurities include unreacted starting materials, by-products from unintended side reactions, and residual intermediates that were not fully converted into the final API. contractpharma.comadventchembio.com Reagents, ligands, and catalysts used in the synthesis can also remain in the final product as impurities. gmpinsiders.commoravek.com For instance, a study of Ceftizoxime (B193995) sodium identified eight distinct process-related impurities that were detected through HPLC analysis. nih.gov The characterization of such impurities is essential, as they can provide critical insights into the reaction pathways and help optimize the manufacturing process to minimize their formation. conicet.gov.ar
Degradation products are impurities that form when the API or the formulated drug product breaks down over time. gmpinsiders.com This degradation can be caused by exposure to environmental factors such as light, heat, or humidity, or through interaction with other components in the formulation. chemass.si In the case of Ceftizoxime, impurities can be degradation products. clearsynth.comclearsynth.com A study on Ceftizoxime sodium for injection revealed an impurity profile that included isomers, ring-opening products, and dimers, which can originate from the synthesis process as well as during sub-packaging, transportation, and storage. magtechjournal.com The degradation of some β-lactam antibiotics, including Ceftizoxime, can even result in the release of hydrogen sulfide. acs.org
This category primarily includes inorganic impurities and residual solvents.
Inorganic Impurities: These are substances that are not carbon-based and typically originate from the manufacturing process. gmpinsiders.com Examples include reagents, ligands, catalysts (such as heavy metals), and inorganic salts. gmpinsiders.commoravek.com They can also be introduced from manufacturing equipment, such as residues from stainless steel reactors. chemass.si These impurities are controlled and quantified using pharmacopeial standards. gmpinsiders.com
Residual Solvents: These are volatile organic compounds used during the synthesis of the API or the production of the formulation that are not completely removed by subsequent processing steps. gmpinsiders.comcontractpharma.com Because residual solvents can have toxic effects, their levels are strictly regulated. gmpinsiders.com The ICH classifies solvents into three classes based on their toxicity risk: Class 1 solvents (known carcinogens, to be avoided), Class 2 solvents (toxicants, to be limited), and Class 3 solvents (low toxicity potential). gmpinsiders.comchemass.si
Degradation Products
Overview of Ceftizoxime and its Related Impurities
Ceftizoxime is a semi-synthetic, third-generation cephalosporin (B10832234) antibiotic used for treating a variety of bacterial infections. clearsynth.comclearsynth.com Like other drugs produced through complex chemical synthesis, Ceftizoxime may contain impurities that can affect its quality and safety. clearsynth.com These impurities can be either process-related, arising from the manufacturing route, or degradation products that form during storage. clearsynth.com The impurity profile of Ceftizoxime can include a range of substances such as isomers, products from the opening of the β-lactam ring, and dimers. magtechjournal.com The identification and quantification of these related substances are critical for ensuring that each batch of the drug meets the stringent quality and safety standards required by regulatory authorities. clearsynth.comnih.gov
Among the known related substances of Ceftizoxime is Ceftizoxime S-Oxide. This compound is recognized as a significant impurity in Ceftizoxime preparations. clearsynth.comaxios-research.com The formation of an S-oxide involves the oxidation of the sulfur atom within the core cephem ring structure of the antibiotic. This type of degradation is a known pathway for many cephalosporin antibiotics. Ceftizoxime S-Oxide is used as a chemical reference standard for analytical purposes, allowing laboratories to accurately detect and quantify its presence in API batches and finished drug products. axios-research.com Its monitoring is a key part of the quality control process for Ceftizoxime.
Chemical Data for Ceftizoxime S-Oxide Impurity
| Property | Value | Source(s) |
| CAS Number | 79226-66-7 | axios-research.comchemicalbook.comlookchem.com |
| Molecular Formula | C₁₃H₁₃N₅O₆S₂ | axios-research.comlookchem.com |
| Molecular Weight | 399.41 g/mol | axios-research.com |
Historical Context of Ceftizoxime Impurity Research
The investigation into Ceftizoxime impurities has evolved in tandem with advancements in analytical technology. Early research into the stability of Ceftizoxime focused on its degradation kinetics under various storage conditions, such as temperature and solution type (e.g., dextrose or sodium chloride solutions), often using high-performance liquid chromatography (HPLC) to monitor the concentration of the parent drug. cjhp-online.ca These studies noted the appearance of degradation products but did not always fully characterize them. cjhp-online.ca
A significant advancement in impurity profiling came with the application of more sophisticated analytical methods. The coupling of liquid chromatography with mass spectrometry (LC-MS) provided a powerful tool for the identification of impurities. nih.govoup.com While LC-MS was applied to Ceftizoxime detection, its primary use in this context was for identifying impurities rather than quantifying the drug in biological fluids. oup.com
A pivotal study in 2007 systematically identified and characterized eight process-related impurities in bulk Ceftizoxime sodium. nih.govconicet.gov.ar Researchers used a combination of analytical and preparative HPLC to isolate the impurities. nih.gov Subsequent structural elucidation was performed using comprehensive spectral data, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govconicet.gov.ar One of the key impurities identified and fully characterized in this work was (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-1-oxo-4-carboxylic acid, also known as Ceftizoxime S-Oxide (Impurity II in the study). nih.gov
Further research continued to refine the understanding of the Ceftizoxime impurity profile. A 2014 study utilized Ultra-Performance Liquid Chromatography (UPLC) and UPLC-MS to analyze eight different batches of Ceftizoxime sodium for injection. magtechjournal.com This work revealed a greater number and amount of impurities than detected by the standard pharmacopoeial methods at the time. magtechjournal.com The study confirmed that the impurity profile was complex, consisting of isomers, products from the opening of the β-lactam ring, and dimers, underscoring the importance of employing advanced analytical techniques for comprehensive quality control. magtechjournal.com The development of novel methods, such as two-dimensional chromatographic correlation spectroscopy, has also been explored to more accurately and rapidly identify impurity peaks in different chromatographic systems without relying on reference standards. nih.gov
Detailed Research Findings
The following tables provide detailed information on this compound and summarize key research findings regarding its characterization.
Table 1: Chemical Identity of this compound
This interactive table details the specific chemical identifiers for this compound.
| Property | Value | Source(s) |
| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-cephem-1-oxo-4-carboxylic acid | nih.gov |
| Common Name | Ceftizoxime S-Oxide | axios-research.com |
| CAS Number | 79226-66-7 | clearsynth.comclearsynth.comaxios-research.com |
| Molecular Formula | C₁₃H₁₃N₅O₆S₂ | axios-research.com |
| Molecular Weight | 399.41 g/mol | axios-research.com |
Table 2: Summary of Key Research on Ceftizoxime Impurity Characterization
This interactive table outlines significant studies that have identified and characterized impurities in Ceftizoxime, including the S-Oxide form.
| Publication Year | Study Focus | Analytical Techniques Used | Key Findings Relevant to Impurities | Source(s) |
| 2007 | Identification and structural elucidation of process-related impurities in Ceftizoxime sodium. | HPLC, Preparative HPLC, MS, IR, ¹H NMR, ¹³C NMR | Eight impurities were isolated and characterized. Impurity II was identified as Ceftizoxime S-Oxide. Full spectral data was provided for structural confirmation. | nih.govconicet.gov.ar |
| 2014 | Investigation of the impurity profile in eight commercial batches of Ceftizoxime sodium for injection. | UPLC, UPLC-MS | Detected a higher number of impurities than statutory methods. Confirmed the presence of isomers, ring-opening products, and dimers. | magtechjournal.com |
| 2016 | Development of a UPLC-MS/MS method for Ceftizoxime determination. | UPLC-MS/MS | Noted that LC-MS methods had been primarily used to identify impurities in Ceftizoxime rather than for pharmacokinetic analysis. | oup.com |
Compound Reference Table
Structure
3D Structure
Properties
CAS No. |
79226-66-7 |
|---|---|
Molecular Formula |
C13H13N5O6S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O6S2/c1-24-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-26(23)11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-,26?/m1/s1 |
InChI Key |
YWYOPDGGBVGNRH-UPQPXXOWSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3=O)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3=O)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Origin of Product |
United States |
Mechanisms and Pathways of Ceftizoxime S Oxide Formation
Oxidative Degradation Pathways Leading to S-Oxide Formation
Oxidative degradation is a major route for the formation of impurities in many pharmaceutical products, with molecular oxygen often being the ultimate oxidizing agent. rsc.org For cephalosporins like ceftizoxime (B193995), this degradation can lead to the formation of sulfoxide (B87167) impurities.
The molecular structure of ceftizoxime contains specific functional groups that are susceptible to oxidation. The core structure of cephalosporins, the 7-aminocephalosporanic acid (7-ACA) nucleus, features a dihydrothiazine ring containing a sulfur atom. mdpi.com This sulfur atom is the primary site susceptible to oxidation, leading to the formation of a sulfoxide, in this case, Ceftizoxime S-Oxide.
In studies of structurally related drugs, such as the cephalosporin (B10832234) cefpodoxime (B17579) proxetil, forced degradation under oxidative conditions resulted in impurities that were 16 Da larger than the parent drug, consistent with the addition of an oxygen atom to form a sulfoxide. nih.gov This indicates that the sulfur atom in the cephem nucleus is the likely position of oxidation. nih.gov Similarly, impurities in pantoprazole (B1678409) and rabeprazole (B1678785) have been shown to differ mainly in the degree of oxidation of their sulfur bridge. conicet.gov.ar
Table 1: Key Chemical Moieties and Their Role in Oxidation
| Chemical Moiety | Location in Ceftizoxime | Role in S-Oxide Formation |
|---|---|---|
| Thioether Group | Dihydrothiazine ring of the cephem nucleus | Primary site of oxidation, readily converts to a sulfoxide group. nih.gov |
| Aminothiazole Ring | C-7 side chain | While less susceptible to S-oxidation, it can be involved in other degradation pathways. |
The formation of Ceftizoxime S-Oxide can be initiated by various oxidizing agents encountered during both manufacturing and storage.
During manufacturing, specific reagents used in synthesis can act as oxidizing agents. For example, processes for preparing certain cephalosporin intermediates utilize oxidizing agents like manganese dioxide (MnO₂) or a combination of a hypervalent iodine oxidizing agent, such as bis(acetoxy)iodo-benzene (BAIB), with a catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). google.com While these may not be used in all ceftizoxime syntheses, their presence in related processes highlights the potential for oxidation.
During storage, the most common oxidizing agent is atmospheric molecular oxygen. rsc.org Degradation can also be accelerated by the presence of peroxides, which may form in certain excipients or be introduced as contaminants. Advanced oxidation processes, sometimes used for degrading antibiotics in environmental contexts, utilize potent oxidants like sulfate (B86663) radicals (SO₄•⁻) generated from peroxodisulfate (PDS) or peroxymonosulfate (B1194676) (PMS), which have a high oxidation potential. mdpi.com Forced degradation studies, which are used to predict stability, often employ agents like hydrogen peroxide to simulate and accelerate oxidative degradation pathways. nih.gov
Role of Specific Chemical Moieties in Oxidation Susceptibility
Influence of Manufacturing Processes on Impurity Generation
The synthesis and purification methods employed in the production of ceftizoxime have a direct and significant impact on the level and profile of impurities, including the S-oxide derivative. conicet.gov.ar Process-related impurities can be formed at any step and may appear in the final bulk drug. conicet.gov.ar
The choice of synthetic route and starting materials is a critical determinant of the final impurity profile. Ceftizoxime synthesis can start from various precursors, with 7-aminocephalosporanic acid (7-ACA) being a common key intermediate for many cephalosporins. acs.orgprogenerika.de
One synthetic route for ceftizoxime acid involves the condensation of 7-Amino-3-cep-hem-4-carboxylic acid with an AE active ester. google.com An alternative, newer method uses a different intermediate, diethyl thiophosphoryl-(Z)-(2-aminothiazole-4-yl)-methyl formamide-acetic ester, which is reported to result in higher product yield and fewer impurities. google.com The selection of a simpler reaction route can reduce the number of operational steps and production costs, thereby minimizing the chances for impurity formation. google.com
Table 2: Comparison of Cephalosporin Synthesis Intermediates
| Intermediate | Common Use | Potential Impact on Impurities |
|---|---|---|
| Cephalosporin C | Fermentation-derived starting material. acs.org | Requires multiple steps to convert to the final API, potentially introducing more impurities. |
| 7-Aminocephalosporanic Acid (7-ACA) | Key starting material for many early cephalosporin drugs. acs.org | A versatile and widely used intermediate; impurity profile depends on subsequent reaction steps. |
| GCLE (3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester) | Required for more complex cephalosporin drugs developed from the 1980s onwards. acs.org | Used in multi-step syntheses which can generate various process-related impurities. conicet.gov.ar |
Specific reaction conditions play a pivotal role in controlling the formation of process-related impurities. For the preparation of ceftizoxime sodium, several parameters are crucial for ensuring high yield and purity. google.com
Temperature: The reaction temperature has a significant influence on the product. For the preparation of ceftizoxime sodium, it is recommended to keep the temperature below 30°C. google.com
pH: Controlling the pH is critical, particularly before crystallization. For ceftizoxime sodium, a pH range of 6.7-7.0 is optimal. google.com In studies on the related compound cefotaxime, the acidity of the solution was found to directly impact the analytical signal during oxidative reactions. researchgate.net
Reaction Time: The duration of the reaction must be optimized. A reaction time of 2 hours has been identified as optimal for preparing ceftizoxime sodium. google.com
Failure to control these parameters can lead to an increase in side reactions and the generation of unwanted by-products, including degradation products like the S-oxide.
The final stages of manufacturing, purification and isolation, are critical for removing impurities from the crude product. denmarkpharma.com The effectiveness of these procedures directly dictates the purity of the final active pharmaceutical ingredient (API).
Common purification techniques include:
Crystallization: This is a key step for purifying ceftizoxime. The rate of addition of the anti-solvent (e.g., ethanol) has a significant influence on the crystal formation and product quality. google.com For ceftizoxime sodium, an ethanol (B145695) addition rate of 400-500 ml/h is considered optimal. google.com
Washing: After crystallization, the product is washed to remove residual solvents and soluble impurities. denmarkpharma.com
Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and gel chromatography are powerful methods for isolating and removing impurities that are structurally similar to the API. google.comnih.gov These methods are often used to isolate impurities for structural characterization. conicet.gov.arnih.gov
The choice of solvents, temperature, and other parameters during these steps must be carefully controlled to ensure the effective removal of Ceftizoxime S-Oxide and other related substances without causing further degradation of the API. google.comdenmarkpharma.com
Role of Reaction Conditions in Process Impurity Formation
Stress-Induced Degradation Mechanisms and S-Oxide Generation
Ceftizoxime, like many β-lactam antibiotics, is susceptible to degradation under various stress conditions. researchgate.net The formation of the S-oxide impurity is a direct consequence of oxidation at the sulfur atom within the core cephem structure.
Hydrolytic Pathways and Potential for Sulfur Oxidation
The presence of water can initiate the degradation of Ceftizoxime through hydrolysis. The β-lactam ring, a highly strained four-membered cyclic amide, is the most reactive site and is prone to cleavage. mdpi.com This hydrolytic cleavage of the β-lactam bond is a primary degradation pathway for cephalosporins. mdpi.comwikipedia.org Studies have confirmed that Ceftizoxime undergoes degradation when subjected to hydrolytic stress conditions in both acidic and basic environments. researchgate.net
While direct oxidation of the thioether in the cephem ring to a sulfoxide is a known transformation, it can be linked to other degradation pathways. For instance, the transformation of a Δ2-cephem isomer back to the therapeutically active Δ3-cephem can be accomplished via an oxidation-reduction sequence at the sulfur atom. acs.org This process involves oxidizing the sulfur to an S-oxide, which facilitates the desired double bond migration, followed by reduction back to the sulfide. This indicates that the formation of the S-oxide is a chemically accessible pathway for the cephalosporin nucleus under specific reaction conditions. The cephalosporin class of β-lactams is generally susceptible to hydrolysis, which can create conditions conducive to such oxidative and isomerization reactions. acs.org
Thermal Degradation Processes
Exposure to elevated temperatures is a critical factor that can accelerate the degradation of Ceftizoxime. Thermal stress studies have demonstrated that Ceftizoxime degrades under heat, leading to the formation of various impurities. researchgate.net These impurities can arise during the synthesis of the raw material, as well as during the transportation and storage of the final drug product. magtechjournal.com The inherent chemical instability of the cephalosporin structure is exacerbated by heat, which provides the activation energy needed to overcome reaction barriers for degradation reactions, including oxidation of the sulfur atom to form the S-oxide.
Isomerization and Polymerization Pathways
Beyond degradation initiated by external stressors, the inherent chemical structure of Ceftizoxime allows for molecular rearrangement and intermolecular reactions, leading to isomers and polymers. magtechjournal.com
Formation of Ceftizoxime Isomers
An impurity profile study of Ceftizoxime sodium injections identified the presence of Ceftizoxime isomers as significant degradation products. magtechjournal.com A common isomerization reaction for cephalosporins is the migration of the double bond in the dihydrothiazine ring from the Δ3 position to the Δ2 position. nih.gov This Δ2-isomer is thermodynamically more stable but microbiologically inactive. The isomerization is a well-known side reaction that can occur under certain conditions, particularly basic conditions. nih.gov The formation of these inactive isomers is a critical quality concern in the manufacturing and storage of cephalosporin-based drugs.
Dimer and Polymer Formation in Cephalosporins
The formation of dimers and higher-order polymers is a significant degradation pathway for cephalosporins. nih.govfrontiersin.org An analysis of Ceftizoxime sodium for injection confirmed that dimers are among the impurities formed. magtechjournal.com This polymerization process occurs through covalent bonding between different antibiotic molecules. The reactive β-lactam ring is often implicated in this process. For example, the amino group on one cephalosporin molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring on a second molecule, leading to the formation of a dimer. nih.govfrontiersin.org These polymer impurities, which can include dimers, trimers, and tetramers, may be generated during production, transportation, and storage. frontiersin.org
Table 1: Summary of Degradation Pathways and Resulting Products for Ceftizoxime
This table summarizes the principal stress factors and reaction pathways discussed, along with the types of impurities generated.
| Pathway Category | Specific Pathway/Stressor | Description | Resulting Impurity/Product | References |
| Stress-Induced Degradation | Hydrolytic Degradation | Reaction with water, often catalyzed by acid or base, leading to cleavage of the β-lactam ring. | Ring-opened products, potential precursors for oxidation | researchgate.net, mdpi.com |
| Stress-Induced Degradation | Sulfur Oxidation | Oxidation of the thioether in the cephem ring to a sulfoxide. | Ceftizoxime S-Oxide | ncats.io, acs.org |
| Stress-Induced Degradation | Thermal Degradation | Acceleration of degradation reactions due to heat exposure during storage or processing. | Various degradation products, including S-oxides | magtechjournal.com, researchgate.net |
| Stress-Induced Degradation | Photolytic Degradation | Degradation caused by exposure to light, particularly UV radiation. | Various photo-degradation products | researchgate.net, uni-due.de |
| Isomerization & Polymerization | Isomerization | Migration of the double bond within the cephem nucleus. | Δ2-Ceftizoxime and other isomers | magtechjournal.com, nih.gov |
| Isomerization & Polymerization | Dimer/Polymer Formation | Intermolecular reactions between Ceftizoxime molecules. | Ceftizoxime dimers, trimers, and polymers | nih.gov, frontiersin.org, magtechjournal.com |
Advanced Analytical Methodologies for Detection and Quantification of Ceftizoxime S Oxide Impurity
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities. Its versatility allows for the development of specific methods to separate and quantify impurities like Ceftizoxime (B193995) S-Oxide.
Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of cephalosporins and their impurities. The development of a robust RP-HPLC method is crucial for the routine quality control of Ceftizoxime.
Method development for separating Ceftizoxime S-Oxide Impurity typically involves the optimization of several key parameters. A C18 column is frequently the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of Ceftizoxime and its related substances. nih.gov The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous buffer is carefully controlled to ensure the optimal ionization state of the analytes, thereby influencing their retention and peak shape.
For instance, a study on the simultaneous determination of ceftizoxime in the presence of other compounds utilized a Kromasil 100, C18 column (5 µm, 25 x 0.46 cm) with a mobile phase of acetonitrile and water (60:40, v/v). nih.gov The flow rate was maintained at 0.75 ml/minute, and detection was performed at 270 nm. nih.gov While this method was developed for the main compound, similar principles are applied to resolve impurities. The goal is to achieve adequate separation between the main Ceftizoxime peak and the peak corresponding to the S-oxide impurity, as well as other potential impurities. Gradient elution, where the concentration of the organic modifier is changed during the run, can be employed to improve the separation of complex mixtures of impurities. nih.gov
Table 1: Example of RP-HPLC Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Condition | Reference |
| Column | Kromasil 100, C18 (5 µm, 25 x 0.46 cm) | nih.gov |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) | nih.gov |
| Flow Rate | 0.75 mL/min | nih.gov |
| Detection | UV at 270 nm | nih.gov |
| Column | XTerra C18 (250 mm x 4.6mm, 5 µm) | nih.gov |
| Mobile Phase | 40 mM phosphate (B84403) buffer (pH 3.2), 18% MeOH | nih.gov |
| Flow Rate | 0.85 mL/min | nih.gov |
This table presents example parameters from studies on cephalosporin analysis, illustrating typical conditions that can be adapted for the specific separation of this compound.
While Ceftizoxime S-Oxide itself is a diastereomer of Ceftizoxime, the "S-oxide" designation refers to the oxidation at the sulfur atom in the cephem nucleus. Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. Although specific studies focusing solely on the chiral separation of Ceftizoxime S-Oxide from Ceftizoxime are not prevalent in the provided search results, the principle of chiral chromatography is highly relevant in pharmaceutical impurity analysis. conicet.gov.ar It is the method of choice for limiting enantiomeric impurities. conicet.gov.ar Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, leading to their separation. This technique would be indispensable if different stereoisomers of the S-oxide impurity were formed during synthesis or degradation, each potentially having a different toxicological profile.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of complex impurity profiles, such as those found in bulk drug substances, UPLC offers a distinct advantage. The enhanced resolving power of UPLC can separate the Ceftizoxime S-Oxide peak from other closely eluting impurities that might not be resolved by conventional HPLC. This is particularly important for accurate quantification, especially when dealing with low-level impurities.
To definitively identify and characterize an unknown impurity, it is often necessary to isolate it in a pure form. Preparative HPLC is the technique used for this purpose. conicet.gov.ar It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. In the context of Ceftizoxime S-Oxide, a crude sample of Ceftizoxime containing the impurity would be repeatedly injected onto a preparative HPLC system. researchgate.net The fraction corresponding to the S-oxide impurity is collected, and the solvent is evaporated to yield the isolated compound. This purified impurity can then be subjected to further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for unambiguous structure elucidation. conicet.gov.arresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Mass Spectrometry (MS) Techniques for Impurity Profiling
Mass Spectrometry is an indispensable tool for the identification and structural characterization of pharmaceutical impurities. When coupled with a separation technique like HPLC, it provides a wealth of information.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. conicet.gov.arresearchgate.net As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized, and their mass-to-charge ratios (m/z) are determined.
For the analysis of this compound, an LC-MS method would first involve separating the impurity from the parent drug and other related substances using an appropriate HPLC method. The mass spectrometer would then provide the molecular weight of the impurity. The expected molecular weight of Ceftizoxime S-Oxide would be 16 atomic mass units (the mass of one oxygen atom) higher than that of Ceftizoxime.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an LC-MS/MS experiment, the ion corresponding to the impurity is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure of the molecule. For example, the fragmentation pattern of Ceftizoxime S-Oxide would be compared to that of the Ceftizoxime standard to confirm the site of oxidation. This technique is crucial for distinguishing between different isomers that have the same molecular weight but different structures. conicet.gov.ar
Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and characterization of impurities in pharmaceuticals due to its high sensitivity and selectivity. conicet.gov.armdpi.comnih.gov In the analysis of Ceftizoxime and its impurities, LC-MS/MS provides crucial information about their molecular weights and fragmentation patterns, which aids in structural elucidation. conicet.gov.ar
The process typically involves separating the components of a sample using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. For Ceftizoxime and its S-oxide impurity, electrospray ionization (ESI) in positive ion mode is often employed. The initial mass spectrometry scan (MS1) determines the mass-to-charge ratio (m/z) of the parent ions. Subsequently, a specific parent ion, such as that corresponding to the this compound, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2), generating a characteristic fragmentation pattern.
Studies on the oxidation of Ceftizoxime have identified sulfoxide (B87167) compounds as major degradation products. unito.it The fragmentation patterns obtained from LC-MS/MS analysis are instrumental in pinpointing the site of oxidation on the sulfur atom within the cephalosporin core. unito.itresearchgate.net By comparing the fragmentation of the impurity with that of the parent drug, analysts can confirm the presence of the S-oxide moiety. conicet.gov.arwordpress.com
Table 1: Illustrative LC-MS/MS Fragmentation Data for Ceftizoxime and its S-Oxide Impurity
| Compound | Parent Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Interpretation of Key Fragments |
| Ceftizoxime | 384.0 | 227.0, 154.1 | Loss of the aminothiazole side chain |
| Ceftizoxime S-Oxide | 400.0 | 227.0, 170.1 | Loss of the aminothiazole side chain, fragment indicating oxidation on the dihydrothiazine ring |
Note: The m/z values are illustrative and may vary slightly depending on the instrument and experimental conditions.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the elemental composition of an unknown impurity, significantly narrowing down the possibilities for its chemical formula. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose.
In the context of the this compound, HRMS is crucial for confirming its elemental formula (C₁₃H₁₃N₅O₆S₂). axios-research.com The accurate mass measurement distinguishes the S-oxide impurity from other potential impurities that may have the same nominal mass but different elemental compositions. This level of certainty is often required for regulatory submissions and for building a comprehensive impurity profile of the drug substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.ardntb.gov.ua NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its three-dimensional structure.
Process-related impurities in Ceftizoxime sodium bulk drug have been successfully identified, isolated, and characterized using a combination of HPLC, LC-MS/MS, IR, and NMR (¹H, ¹³C) techniques. conicet.gov.arwordpress.com
One-Dimensional (¹H, ¹³C, DEPT) NMR
One-dimensional NMR experiments are fundamental for the initial structural assessment of the this compound.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the case of the S-oxide impurity, shifts in the signals of protons adjacent to the oxidized sulfur atom, compared to the spectrum of pure Ceftizoxime, are indicative of the structural change. wordpress.com
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms near the sulfoxide group will be altered, providing further evidence for the location of the oxidation. wordpress.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. This information is vital for correctly assigning the carbon signals and piecing together the molecular structure. conicet.gov.arwordpress.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (in ppm) for Key Moieties in Ceftizoxime and its S-Oxide Impurity
| Moiety | Ceftizoxime (¹H) | Ceftizoxime S-Oxide (¹H) | Ceftizoxime (¹³C) | Ceftizoxime S-Oxide (¹³C) |
| H-6 | ~5.2 | Shifted | ~58 | Shifted |
| H-7 | ~5.8 | Shifted | ~59 | Shifted |
| Methoxy (-OCH₃) | ~3.9 | ~3.9 | ~61 | ~61 |
| Aminothiazole C-H | ~6.8 | ~6.8 | ~118 | ~118 |
Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions. The "Shifted" notation indicates an expected change in the chemical shift due to the presence of the S-oxide group.
Two-Dimensional (COSY, HMQC, HMBC, HSQC, NOESY) NMR
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals and for determining the connectivity between atoms in the this compound. wordpress.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the spin systems within the molecule. researchgate.networdpress.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments show correlations between protons and the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on the more easily interpretable proton spectrum. researchgate.networdpress.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close to each other in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry of the molecule.
The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous structural elucidation of the this compound. conicet.gov.arwordpress.com
On-line LC-NMR Integration
The hyphenation of liquid chromatography with NMR spectroscopy (LC-NMR) represents a powerful tool for the analysis of complex mixtures, such as pharmaceutical formulations containing impurities. sumitomo-chem.co.jpresearchgate.net This technique allows for the separation of the impurity from the API and other components, followed by immediate NMR analysis without the need for manual isolation. sumitomo-chem.co.jp
On-line LC-NMR can be performed in several modes, including on-flow, stopped-flow, and loop collection. nih.gov For impurity analysis, the stopped-flow mode is often preferred as it allows for longer acquisition times, thereby improving the signal-to-noise ratio for low-concentration analytes like the this compound. nih.gov The integration of LC-NMR, often in conjunction with MS (LC-NMR/MS), provides a comprehensive platform for the rapid identification and structural confirmation of impurities during drug development and quality control. researchgate.net
Spectroscopic Methods for Complementary Structural Information
While MS and NMR are the primary techniques for the characterization of the this compound, other spectroscopic methods can provide complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. For the this compound, the IR spectrum would be expected to show a characteristic absorption band for the S=O stretching vibration, which would be absent in the spectrum of pure Ceftizoxime. This provides corroborating evidence for the presence of the sulfoxide group. wordpress.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the UV spectra of Ceftizoxime and its S-oxide impurity are likely to be similar due to the presence of the same chromophores, subtle shifts in the absorption maxima can sometimes be observed and used for detection in HPLC analysis. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The this compound, like its parent compound, possesses characteristic absorption bands corresponding to its structural features. nih.gov The IR spectrum of Ceftizoxime typically shows key absorptions for N-H group axial deformation (3660-3250 cm⁻¹), the carboxylic acid C=O stretch (1750-1725 cm⁻¹), the aromatic ring C=C axial deformation (1475-1600 cm⁻¹), C-N axial deformation (1350-1300 cm⁻¹), and the amide group C=O axial deformation (1680-1630 cm⁻¹). sapub.org
The defining feature of the this compound is the S=O bond of the sulfoxide group. This bond gives rise to a strong absorption band typically found in the 1030-1070 cm⁻¹ region. By comparing the IR spectrum of a sample to that of a reference standard of pure Ceftizoxime, the presence of the S-Oxide impurity can be confirmed by the appearance of this characteristic sulfoxide peak. conicet.gov.arnih.gov The structural elucidation of Ceftizoxime impurities is often accomplished using a combination of spectral data, including IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 1: Characteristic IR Absorption Bands for Ceftizoxime and Related Structures
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3660 - 3250 | sapub.org |
| Carboxylic Acid C=O Stretch | 1750 - 1725 | sapub.org |
| β-Lactam C=O Stretch | ~1772 | nihs.go.jp |
| Amide C=O Stretch | 1680 - 1630 | sapub.org |
| Aromatic C=C Stretch | 1475 - 1600 | sapub.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative analytical technique used to measure the amount of a substance that absorbs light. For Ceftizoxime and its S-oxide impurity, the chromophores within their molecular structures, such as the cephalosporin nucleus and the aminothiazole ring, result in characteristic UV absorbance. nih.govresearchgate.net
While Ceftizoxime itself has a specific absorption maximum, the S-Oxide impurity may exhibit a slightly different UV profile. A common approach involves monitoring the absorbance at a specific wavelength, often around 254 nm or 298 nm, for quantification. nih.govresearchgate.net However, as both the parent drug and the impurity may absorb at similar wavelengths, UV-Vis spectroscopy is typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for accurate quantification of the impurity. nih.gov The development of a stability-indicating method using LC-UV allows for the separation of Ceftizoxime from its degradation products, including the S-Oxide, before quantification. nih.govnih.gov
Solvent-Elimination LC-IR for Functional Group Analysis
A significant challenge in coupling liquid chromatography with IR spectroscopy is the interference from the mobile phase solvents, which also have strong IR absorbance. chromatographyonline.com Solvent-elimination LC-IR overcomes this by removing the solvent post-separation and prior to IR analysis. This hyphenated technique involves depositing the analyte from the LC eluent onto an IR-transparent substrate, such as a zinc selenide (B1212193) (ZnSe) disk, after evaporating the solvent. chromatographyonline.com
This approach allows for the acquisition of high-quality, interference-free IR spectra of the separated components. For the analysis of this compound, LC-IR would enable its separation from the active pharmaceutical ingredient (API) and other impurities, followed by definitive identification based on its unique IR spectrum, particularly the characteristic S=O stretching vibration. conicet.gov.archromatographyonline.com This method is especially powerful for characterizing unknown degradation products and confirming the identity of specific impurities in complex mixtures. chromatographyonline.com
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of pharmaceuticals and their impurities, requiring minimal sample volume and often avoiding organic solvents. researchgate.netnih.gov
Capillary Zone Electrophoresis (CZE) for Separation
Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of charged molecules like Ceftizoxime and its impurities. tubitak.gov.tr A CZE method for separating Ceftizoxime and other drugs has been developed using a background electrolyte such as sodium tetraborate (B1243019) buffer at a specific pH. tubitak.gov.trresearchgate.net
For instance, a method using a 50 mM sodium tetraborate buffer (pH 9.0) with an uncoated fused-silica capillary and an applied voltage of 30 kV allowed for the complete separation of Ceftizoxime from other compounds in under 8 minutes, with detection at 214 nm. tubitak.gov.trresearchgate.net The precision of migration times in CZE is typically high, with Relative Standard Deviations (RSD) often below 1%. researchgate.netcapes.gov.br Such methods can be adapted and optimized to specifically resolve Ceftizoxime S-Oxide from the parent drug, providing a rapid and efficient means of purity testing. pjps.pk
Table 2: Example CZE Conditions for Cephalosporin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Uncoated fused-silica (57 cm total length) | tubitak.gov.trresearchgate.net |
| Background Electrolyte | 50 mM Sodium tetraborate (pH 9.0) | tubitak.gov.trresearchgate.net |
| Applied Voltage | 30 kV | tubitak.gov.trresearchgate.net |
| Detection Wavelength | 214 nm | tubitak.gov.trresearchgate.net |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. It employs surfactants (like sodium dodecyl sulfate) at a concentration above their critical micelle concentration. These micelles act as a pseudostationary phase, and separation occurs based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov
MEKC has been successfully applied to the determination of various drugs and their degradation products. google.es While direct application examples for Ceftizoxime S-Oxide are not abundant in readily available literature, the technique's proven capability in separating structurally similar compounds suggests its high potential. nih.gov For complex samples, such as serum, MEKC can be more advantageous than CZE for determining cephalosporins. researchgate.net The optimization of MEKC conditions, including surfactant type and concentration, buffer pH, and applied voltage, would be crucial for developing a method to resolve Ceftizoxime from its S-Oxide impurity.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIAM is its ability to separate the API from its degradation products, ensuring that the analytical signal is free from interference. japsonline.comscielo.br
For Ceftizoxime, developing and validating a SIAM, typically using reverse-phase HPLC (RP-HPLC), is crucial for quality control. researchgate.netnih.gov The validation process, conducted according to International Council for Harmonisation (ICH) guidelines, involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. scielo.brmedcraveonline.com
To demonstrate specificity, forced degradation studies are performed, subjecting the drug to harsh conditions like acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and light. scielo.brscielo.br The this compound is a known product of oxidative stress. nih.gov A validated HPLC method must be able to resolve the Ceftizoxime peak from the peak corresponding to the S-Oxide and any other degradants formed. researchgate.netmedcraveonline.com For example, a validated stability-indicating HPLC method for a similar cephalosporin, Cefixime, demonstrated linearity over a wide concentration range and successfully separated the parent drug from its thermal degradation products. nih.gov The development of such methods for Ceftizoxime ensures that the purity and stability of the drug substance and its formulations can be reliably monitored throughout their shelf life. researchgate.netresearchgate.net
Table 3: Key Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Description | Example Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 | nih.govscielo.br |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% | oup.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2% | oup.com |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution between drug and impurity peaks > 2 | scielo.br |
| LOD | The lowest amount of analyte in a sample that can be detected. | Signal-to-Noise ratio of 3:1 | medcraveonline.com |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | medcraveonline.com |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied flow rate, pH, etc. | scielo.br |
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmatutor.orgsphinxsai.com For the this compound, a method's specificity ensures that the signal measured comes solely from this specific compound, without interference from Ceftizoxime itself or other related substances. axios-research.comresearchgate.net
Selectivity and specificity are demonstrated through several approaches:
Resolution from API and Other Impurities: The primary test for specificity is the method's ability to separate the peak of this compound from the peak of Ceftizoxime and other known process-related impurities. science.gov Chromatographic methods, such as HPLC, are optimized by adjusting parameters like the mobile phase composition, column type, and flow rate to achieve baseline separation between all relevant peaks. mdpi.comsphinxsai.com
Forced Degradation Studies: To prove that the method is stability-indicating, forced degradation studies are conducted on the drug substance. nih.gov Ceftizoxime is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. sphinxsai.comnih.gov The analytical method is then used to analyze these stressed samples. The method is considered specific if the this compound peak is successfully resolved from all the degradation products formed. sphinxsai.com
Peak Purity Analysis: The use of a photodiode array (PDA) detector allows for peak purity analysis. This involves comparing the UV-Vis spectra at different points across a single chromatographic peak. If the spectra are consistent, it provides evidence that the peak is pure and not co-eluting with other substances. nih.gov For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, as they can confirm the mass, and therefore the identity, of the compound eluting at a specific retention time. researchgate.netresearchgate.net
Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Once specificity is established, the method is validated for its quantitative performance. nih.govdntb.gov.ua
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. sphinxsai.com This is determined by preparing a series of standard solutions of the this compound at different concentrations and analyzing them. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically expressed by the correlation coefficient (r²), which should ideally be very close to 0.999. pharmatutor.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmatutor.org It is often evaluated using recovery studies. This involves adding a known amount of the this compound standard (spiking) to a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). pharmatutor.org The samples are then analyzed, and the percentage of the analyte recovered is calculated. High recovery percentages indicate an accurate method. sphinxsai.com
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sphinxsai.com It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. sphinxsai.com
Intermediate Precision (Inter-day precision): Assesses the variations within a laboratory, such as on different days, or with different analysts or equipment. sphinxsai.com A low %RSD value indicates a precise method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmatutor.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmatutor.orgresearchgate.net These limits are crucial for determining trace amounts of impurities. They can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. researchgate.netcore.ac.uk
The following tables present representative data from validated HPLC methods for cephalosporins and their impurities, illustrating typical performance characteristics.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source Reference |
|---|---|---|---|
| Ceftriaxone | 20 - 150 | 0.998 | sphinxsai.com |
| Cefuroxime | 5 - 300 | Not Specified | researchgate.net |
| Ceftazidime | 60 - 140 | 0.999 | pharmatutor.org |
| Analyte | Accuracy (% Recovery) | Precision (%RSD, Inter-day) | Source Reference |
|---|---|---|---|
| Ceftriaxone | 99.42% | <1% | sphinxsai.com |
| Ceftazidime | 99.91% | 0.31 | pharmatutor.org |
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source Reference |
|---|---|---|---|
| Ceftizoxime | 0.1 | 0.3 | nih.gov |
| Cefuroxime | 0.538 | 1.63 | researchgate.net |
| Ceftazidime | 0.03 | 0.10 | pharmatutor.org |
Isolation and Structural Elucidation of Ceftizoxime S Oxide Impurity
Strategies for Isolation from Complex Matrices
The isolation of a specific impurity from a complex mixture, such as a bulk drug substance or a degradation sample, presents a significant analytical challenge. The low concentration of the impurity relative to the parent drug necessitates highly efficient and selective separation techniques.
Chromatographic Isolation (Preparative HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of impurities in the pharmaceutical industry. nih.govmdpi.com This method is an scaled-up version of analytical HPLC, designed to separate and collect larger quantities of specific components from a mixture.
In the context of Ceftizoxime (B193995), a reversed-phase HPLC method is typically employed. conicet.gov.ar This involves using a non-polar stationary phase (like a C18 column) and a polar mobile phase. By carefully optimizing the mobile phase composition, gradient elution, and flow rate, a satisfactory separation between Ceftizoxime and its S-oxide impurity can be achieved. The fractions corresponding to the impurity peak are collected, pooled, and then concentrated to yield the isolated Ceftizoxime S-oxide. The successful isolation of impurities from various cephalosporins, including Cefdinir and Cefepime, using preparative HPLC has been extensively documented, demonstrating the robustness of this approach. researchgate.netresearchgate.netresearchgate.net
Degradation-Based Isolation Methods
Forced degradation studies are intentionally conducted to produce impurities and degradation products. dntb.gov.ua These studies expose the drug substance to various stress conditions such as acid, base, oxidation, heat, and light, which can accelerate the formation of impurities, including the S-oxide. researchgate.net
In the case of Ceftizoxime, controlled oxidation, for instance, using hydrogen peroxide, can selectively increase the concentration of the S-oxide impurity. researchgate.net This enriched mixture can then be subjected to preparative HPLC for more efficient isolation. This strategy is particularly useful when the impurity is present at very low levels in the original bulk drug, making direct isolation challenging. The formation of S-oxide impurities under oxidative stress is a known degradation pathway for other cephalosporins as well. researchgate.net
Definitive Structural Characterization using Spectroscopic Data
Once the Ceftizoxime S-oxide impurity has been isolated in sufficient purity and quantity, a battery of spectroscopic techniques is employed to unambiguously determine its chemical structure. dntb.gov.uaCurrent time information in Bangalore, IN.google.com
The primary spectroscopic methods used for the structural elucidation of pharmaceutical impurities include:
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the connectivity of atoms. |
Corroboration of Spectroscopic Assignments
The data obtained from each spectroscopic technique must be consistent and collectively support the proposed structure of Ceftizoxime S-oxide. For instance, the mass spectrum should show a molecular ion peak corresponding to the molecular weight of Ceftizoxime plus one oxygen atom (an increase of 16 amu). The IR spectrum would likely show a strong absorption band characteristic of a sulfoxide (B87167) (S=O) group.
The most definitive evidence comes from NMR spectroscopy. conicet.gov.ar In the ¹H and ¹³C NMR spectra of the S-oxide impurity, significant chemical shifts would be observed for the protons and carbons near the sulfur atom compared to the spectra of Ceftizoxime itself. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the precise location of the oxidation on the sulfur atom within the cephem nucleus. researchgate.net
Comparison with Synthesized Reference Standards
The ultimate confirmation of the structure of an isolated impurity is achieved by comparing its properties with those of a synthesized reference standard. Current time information in Bangalore, IN.chemicalbook.com An authentic sample of Ceftizoxime S-oxide is synthesized through a known chemical route.
This synthesized reference standard is then subjected to the same analytical techniques as the isolated impurity. The identity is confirmed if the retention time in HPLC, the mass spectrum, and the NMR spectra of the isolated impurity are identical to those of the synthesized reference standard. researchgate.netresearchgate.net This comparative analysis provides unequivocal proof of the structure of the this compound.
Stability and Degradation Kinetics of Ceftizoxime and Its S Oxide Impurity
Photostability Studies and Light-Induced S-Oxide Generation
Photostability is a crucial aspect of drug stability, as exposure to light can provide the energy needed to initiate or accelerate degradation reactions. The ICH guidelines mandate photostability testing for new drug substances and products. researcher.life
For ceftizoxime (B193995), the product information for Cefizox® states that the unreconstituted powder should be protected from excessive light. nih.gov This suggests that ceftizoxime is susceptible to photodegradation. Studies on other cephalosporins, such as ceftazidime, have also demonstrated their photolability. sapub.org While the specific pathways of light-induced degradation for ceftizoxime and the formation of the S-oxide impurity are not detailed in the provided search results, it is reasonable to infer that exposure to light could be a contributing factor to the formation of this impurity. Therefore, protecting ceftizoxime from light during manufacturing, storage, and administration is an important measure to maintain its quality.
Impurity Control Strategies in Ceftizoxime Pharmaceutical Development
Process Optimization for Minimizing Impurity Formation
The formation of Ceftizoxime (B193995) S-Oxide and other related substances is a concern during the synthesis and storage of Ceftizoxime. nih.govmagtechjournal.com The oxidation of the sulfur atom in the thiazole (B1198619) ring of the Ceftizoxime molecule leads to this impurity. unito.it Minimizing its formation is a key goal of process chemistry. conicet.gov.ar
Selection of Raw Materials and Reagents
The quality of starting materials and reagents is fundamental to controlling impurity levels in the final active pharmaceutical ingredient (API). For Ceftizoxime synthesis, this includes ensuring the purity of precursors like 7-aminocephalosporanic acid. google.com The use of high-purity raw materials can prevent the introduction of contaminants that may catalyze the formation of Ceftizoxime S-Oxide or other degradation products. weblivelink.comresearchgate.net Furthermore, the choice of oxidizing agents used in certain synthetic steps must be carefully considered to avoid unwanted side reactions, such as the oxidation of the thioether group in the Ceftizoxime structure. unito.itgoogle.com
Optimization of Reaction and Purification Parameters
Controlling reaction conditions is crucial to limit the generation of Ceftizoxime S-Oxide. Key parameters that require optimization include:
Temperature: Lower temperatures are generally favored to reduce the rate of degradation and oxidation reactions. mdpi.com
pH: The stability of cephalosporins is often pH-dependent. Maintaining an optimal pH throughout the synthesis and purification process can minimize the formation of degradation impurities. mdpi.comnih.gov
Reaction Time: Shorter reaction times can reduce the exposure of the drug substance to conditions that promote impurity formation.
Solvent Systems: The choice of solvents for reaction and purification steps can influence impurity profiles. mdpi.com
Purification techniques, such as chromatography, are employed to remove impurities from the final product. nih.gov The optimization of these purification methods, including the choice of stationary and mobile phases, is essential for effectively separating Ceftizoxime from its S-Oxide impurity. researchgate.net
Development of Reference Standards for Ceftizoxime S-Oxide
Reference standards are highly characterized materials used as a benchmark for quality control testing. axios-research.com
Importance of Characterized Impurity Standards
A fully characterized reference standard for Ceftizoxime S-Oxide is indispensable for accurate impurity profiling. axios-research.comlookchem.com This involves confirming the structure and purity of the standard using various analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
The availability of a well-characterized standard allows for the unambiguous identification and quantification of the Ceftizoxime S-Oxide impurity in bulk drug substances and finished pharmaceutical products. nih.govconicet.gov.ar
Role in Analytical Method Validation and Quality Control
Ceftizoxime S-Oxide reference standards are crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control. researchgate.netsynzeal.com These standards are used to:
Demonstrate Specificity: Ensuring the analytical method can distinguish between Ceftizoxime and its S-Oxide impurity.
Determine Linearity and Range: Establishing a proportional relationship between the concentration of the impurity and the analytical signal.
Assess Accuracy and Precision: Verifying that the method provides accurate and repeatable results.
Establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the impurity that can be reliably detected and quantified. researchgate.net
In quality control, the reference standard is used as a comparator to quantify the level of Ceftizoxime S-Oxide in each batch of Ceftizoxime produced, ensuring it remains within acceptable limits set by regulatory authorities. nih.govsynzeal.com
Impurity Monitoring and Quality Control during Manufacturing
Continuous monitoring of impurities throughout the manufacturing process is a key component of modern quality control. magtechjournal.comconicet.gov.ar For Ceftizoxime, this involves in-process testing to track the formation of Ceftizoxime S-Oxide and other impurities. synzeal.com Techniques like HPLC are routinely used for this purpose. nih.govnih.gov
By monitoring impurity levels at critical stages of production, manufacturers can identify and address any deviations from the optimized process that could lead to an increase in impurity formation. magtechjournal.com This proactive approach to quality control helps to ensure the consistent production of high-quality Ceftizoxime that meets all regulatory specifications. synzeal.com
Regulatory Framework and Compliance for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented globally. jpionline.org
The ICH Q3A guideline provides guidance for registration applications on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. jpionline.org Organic impurities can arise during the manufacturing process and storage and may include starting materials, by-products, intermediates, and degradation products. jpionline.org Inorganic impurities, such as reagents, ligands, and catalysts, are also typically introduced during manufacturing. jpionline.org The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. nih.govich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org
ICH Q3A Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data derived from ICH Q3A(R2) guidelines. nih.govich.org
Complementing ICH Q3A, the Q3B guideline focuses on impurities in new drug products. europa.eugmp-compliance.org It addresses impurities that arise from the degradation of the drug substance or from reactions between the drug substance and excipients or the immediate container closure system. fda.gov Process impurities from the drug substance are generally controlled at the drug substance stage and are not typically monitored in the drug product unless they are also degradation products. fda.gov The guideline sets thresholds for reporting degradation products and for identifying and qualifying any degradation product that exceeds these levels. fda.govgmpinsiders.com The specification for a new drug product should list specified degradation products, which can be either identified or unidentified structures. gmpinsiders.com
ICH Q3B Identification and Qualification Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Identification Threshold | Qualification Threshold |
|---|---|---|
| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.10% | 0.15% |
TDI: Total Daily Intake. Data derived from ICH Q3B(R2) guidelines. fda.gov
ICH Q3C provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgeuropa.eu Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. europa.euslideshare.net Since they have no therapeutic benefit, they should be removed to the extent possible. ich.orgeuropa.eu The guideline classifies solvents into three classes based on their toxicity risk. ich.org
Class 1 Solvents: Solvents to be avoided. They are known human carcinogens or environmental hazards. ich.org
Class 2 Solvents: Solvents to be limited. They are non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities. ich.org The guideline provides Permitted Daily Exposure (PDE) limits for these solvents.
Class 3 Solvents: Solvents with low toxic potential. They have a PDE of 50 mg or more per day. ich.org
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eufda.gov These impurities have the potential to directly cause DNA damage at low levels, leading to mutations and potentially cancer. intertek.com The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity. ich.org For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable. ich.org However, for highly potent mutagenic carcinogens, known as the "cohort of concern" (which includes N-nitroso, aflatoxin-like, and alkyl-azoxy compounds), a more stringent, compound-specific approach is required. intertek.comich.org The guideline outlines a framework for identifying, categorizing, and controlling these impurities throughout the drug development process. europa.eugandlscientific.com
ICH Q3C: Residual Solvents
Global Regulatory Requirements for Impurity Profiling
Impurity profiling, which involves the identification, quantification, and characterization of impurities in a drug substance or product, is a critical component of any new drug application submitted to regulatory agencies worldwide. numberanalytics.comkymos.com Submitting comprehensive impurity data is mandatory to demonstrate the quality, safety, and consistency of the manufacturing process. ijdra.com
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines on impurities as the foundation of their regulatory requirements. numberanalytics.comeuropa.eu
FDA: The FDA provides guidance documents that align with and elaborate on the ICH principles for both new drug applications (NDAs) and abbreviated new drug applications (ANDAs). gmp-compliance.orggmp-compliance.orgfda.gov For generic drugs (ANDAs), the guidance emphasizes comparing the impurity profile of the generic product to that of the reference listed drug (RLD). regulations.gov An impurity in a generic product is generally considered qualified if its level is similar to or less than the level found in the RLD. regulations.gov
EMA: The EMA also fully incorporates the ICH guidelines into its requirements for marketing authorisation applications. europa.eueuropa.eu The agency has been particularly proactive in addressing specific impurity concerns, such as the presence of nitrosamine (B1359907) impurities in certain medicines. netpharmalab.eseuropeanpharmaceuticalreview.com The EMA requires marketing authorisation holders to perform comprehensive risk assessments and apply robust control strategies to mitigate the risk of such impurities. gandlscientific.comnetpharmalab.es
Pharmacopoeial Standards (USP, EP, JP)
The major pharmacopoeias—the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—provide official standards for drug substances and products. These standards include tests, procedures, and acceptance criteria for quality control.
For Ceftizoxime (B193995), monographs in these pharmacopoeias outline the requirements for its quality. While the USP monograph for Ceftizoxime Sodium specifies tests for its identification, pH, water content, and crystallinity, it does not explicitly list Ceftizoxime S-Oxide Impurity as a "specified impurity" with a dedicated limit. drugfuture.com Instead, the control of such impurities often falls under the general category of "unspecified" or "total" impurities, which are controlled by chromatographic methods. drugfuture.compharmacopeia.cnpharmacopeia.cn
The USP monograph for Ceftizoxime for Injection indicates that the product should contain not less than 90.0 percent and not more than 115.0 percent of the labeled amount of ceftizoxime. pharmacopeia.cnpharmacopeia.cnusp.org Impurities are typically controlled through chromatographic purity tests, where limits are placed on individual unknown impurities and the total of all impurities. The specific limits are often guided by the principles laid out in the International Council for Harmonisation (ICH) guidelines.
While a specific entry for this compound is not found in the publicly accessible abstracts of these pharmacopoeias, its control is implicitly required. Manufacturers must identify and control any impurity present above the identification threshold stipulated by ICH guidelines. ich.orgslideshare.netgmp-compliance.orgeuropa.eu
Strategies for Impurity Data Submission in Regulatory Filings
Submitting impurity data in a regulatory filing is a meticulous process governed primarily by the ICH Q3A(R2) and Q3B(R2) guidelines, which cover impurities in new drug substances and new drug products, respectively. gmp-compliance.orgeuropa.eupremier-research.com These guidelines provide a framework for the content and qualification of impurities. europa.eufda.gov
For an impurity like Ceftizoxime S-Oxide, the submission should include:
Identification and Characterization: A summary of studies conducted to detect and characterize impurities. fda.gov This involves using validated analytical procedures, often chromatographic techniques like HPLC, to separate and quantify the impurity. biomedres.usnumberanalytics.com
Batch Analysis Data: Analytical results for all batches used in clinical, safety, and stability testing, as well as for batches representative of the proposed commercial process, must be provided. ich.orgfda.gov This data helps establish a comprehensive impurity profile.
Rationale for Acceptance Criteria: A detailed justification for the proposed impurity limits must be included, rooted in safety considerations. europa.eu
The documentation should demonstrate that the analytical procedures are validated and suitable for detecting and quantifying the impurity. ich.orgeuropa.eu
Justification of Acceptance Criteria
The acceptance criteria for any impurity, including Ceftizoxime S-Oxide, must be justified based on a combination of scientific principles and data. The ICH guidelines state that acceptance criteria should be set no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process and analytical capability. ich.orgfda.goveuropa.eu
The justification process typically involves:
Batch Data Analysis: Analyzing the levels of the impurity found in multiple batches of the drug substance manufactured by the proposed commercial process. ich.org Consistent, low levels of an impurity demonstrate that the process is well-controlled.
Stability Studies: Evaluating the potential for the impurity to form or increase during storage. fda.gov The acceptance criteria must account for any degradation over the product's shelf life.
Safety Qualification: The core of the justification is the safety assessment. An impurity is considered "qualified" if its level has been adequately tested in safety and/or clinical studies. ich.orgfda.goveuropa.eu If the proposed limit exceeds the level seen in these studies, further toxicological data may be required. regulations.gov Limits can also be justified if the impurity is a significant metabolite in animal or human studies or based on scientific literature. regulations.gov
For unspecified impurities, a general acceptance criterion is typically set at or below the identification threshold defined by ICH. fda.goveuropa.eu
Qualification Thresholds for Impurities
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgfda.goveuropa.eu The ICH Q3A and Q3B guidelines establish standardized thresholds for when an impurity needs to be identified and qualified. These thresholds are based on the maximum daily dose (MDD) of the drug. premier-research.com
Low levels of impurities need to be reported, and as the amount increases, they require identification and then qualification. premier-research.com If an impurity level exceeds the qualification threshold, and it was not present at or above that level in safety and clinical study batches, its safety must be justified. ich.orgfda.gov This can be done through existing literature, or it may require new toxicological studies. regulations.gov
The following table summarizes the standard ICH Q3A thresholds for impurities in a new drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline. ich.orgnih.gov |
Note: The thresholds for drug products (ICH Q3B) differ slightly, particularly for lower daily doses. gmpinsiders.com
Current Trends and Future Directions in Impurity Regulation
The regulatory landscape for pharmaceutical impurities is continuously evolving to enhance patient safety and product quality. deloitte.com
Key trends include:
Greater Regulatory Harmonization: Efforts are ongoing to align global regulatory requirements to reduce redundancies and facilitate faster access to medicines. freyrsolutions.com
Advanced Analytical Techniques: The use of highly sensitive and sophisticated methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and hyphenated techniques (LC-MS) is becoming standard for impurity profiling. biomedres.usnumberanalytics.comlabroots.com These methods allow for the detection and characterization of impurities at very low levels. numberanalytics.com
Quality by Design (QbD): There is a significant push from regulators for the adoption of QbD principles. acdlabs.comresearchgate.netacdlabs.com QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comwisc.edu By understanding how process parameters affect impurity formation, manufacturers can build control directly into the manufacturing process, ensuring quality and minimizing batch-to-batch variability. wisc.edu
Focus on Potentially Mutagenic Impurities: Following incidents involving nitrosamine impurities, there is heightened regulatory scrutiny on identifying and controlling potentially mutagenic impurities, even at trace levels, guided by guidelines like ICH M7. premier-research.comderpharmachemica.com This requires rigorous risk assessments for all potential impurities. derpharmachemica.com
Continuous Manufacturing: The shift towards continuous manufacturing offers opportunities for enhanced impurity control through real-time monitoring and process adjustments, leading to a more consistent product quality. freyrsolutions.com
The future of impurity regulation will likely involve more proactive risk management, the adoption of advanced informatics tools for data management and decision-making, and a greater emphasis on a holistic, lifecycle approach to impurity control. freyrsolutions.comacdlabs.com
Concluding Perspectives and Future Research Directions
Remaining Challenges in Ceftizoxime (B193995) S-Oxide Impurity Control
The effective control of Ceftizoxime S-Oxide Impurity is complicated by several persistent challenges. A primary issue is the inherent chemical instability of the β-lactam ring common to all cephalosporins, which makes them susceptible to degradation under various conditions. researchgate.netnih.gov The formation of the S-oxide is a specific example of an oxidative degradation product, where the sulfur atom in the cephem nucleus is oxidized. nih.gov
Key challenges include:
Process and Storage Variability: The formation of Ceftizoxime S-Oxide can occur during both the manufacturing process and subsequent storage. globalresearchonline.net Factors such as exposure to oxidants, temperature fluctuations, and pH changes can accelerate its formation, making it difficult to maintain consistent control across different batches and throughout the product's shelf life. tandfonline.comresearchgate.net
Complex Impurity Profiles: Ceftizoxime S-Oxide is often one of numerous impurities present in the bulk drug. nih.govresearchgate.net The simultaneous control of a wide array of process-related impurities and other degradation products, each with its own formation kinetics and potential toxicity, presents a significant analytical and manufacturing challenge.
Regulatory Heterogeneity: While guidelines from bodies like the International Council for Harmonisation (ICH) provide a framework, the specific limits for impurities in antibiotics can be assessed on a case-by-case basis. europa.eugmp-navigator.com This can lead to differing regulatory expectations and thresholds for the same impurity across different markets, complicating global pharmaceutical development and manufacturing. europa.eu
A summary of challenges in impurity control is presented in the table below.
| Challenge Category | Specific Issues | Relevant Compounds |
| Inherent Molecular Instability | Susceptibility of the β-lactam ring to hydrolysis and oxidation. | Ceftizoxime, this compound |
| Manufacturing & Storage | Difficulty in controlling oxidative conditions; impact of heat and pH. | Ceftizoxime, this compound |
| Analytical Complexity | Co-elution with other related substances; need for highly specific methods. | Ceftizoxime and its various impurities |
| Regulatory Landscape | Case-by-case assessment for antibiotics; lack of uniform global limits. | All pharmaceutical impurities |
Emerging Technologies for Impurity Analysis and Prediction
To address the challenges of impurity control, the pharmaceutical industry is increasingly adopting and developing advanced technologies for both the detection and prediction of impurities.
Advanced Analytical Techniques: Standard High-Performance Liquid Chromatography (HPLC) remains a cornerstone of impurity analysis. tandfonline.com However, its capabilities are being significantly enhanced by hyphenation with more sophisticated detectors and techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, particularly tandem MS (LC-MS/MS), offers superior sensitivity and selectivity, enabling the detection and tentative identification of impurities at very low levels. researchgate.netfrontiersin.org
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC provides greatly enhanced resolving power for separating impurities in highly complex mixtures, which is often necessary for cephalosporin (B10832234) impurity profiling. researchgate.netfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities once they are isolated. nih.govconicet.gov.ar It provides detailed information about the molecular structure, which is crucial for confirming the identity of compounds like Ceftizoxime S-Oxide. conicet.gov.ar
Predictive In Silico Tools: A significant shift is occurring towards predicting the potential impact of impurities using computational models.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the toxicological properties (e.g., genotoxicity, neurotoxicity) of impurities based on their chemical structure. researchgate.netnih.gov This allows for a risk-based approach to control, focusing efforts on impurities that are predicted to be most harmful.
ADMET Prediction: Software tools can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of impurities. nih.gov For cephalosporins, these models can help assess whether an impurity is likely to be absorbed and persist in the body, providing valuable information for safety assessments. frontiersin.org
| Technology | Application in Impurity Analysis | Key Advantage |
| LC-MS/MS | Detection and quantification of trace-level impurities. | High sensitivity and structural information. researchgate.net |
| 2D-LC | Separation of complex impurity profiles. | Enhanced peak capacity and resolution. frontiersin.org |
| NMR | Definitive structural elucidation of isolated impurities. | Unambiguous structure confirmation. conicet.gov.ar |
| QSAR/ADMET Models | Prediction of toxicity and pharmacokinetic properties. | Early-stage risk assessment without animal testing. researchgate.netnih.gov |
Green Chemistry Approaches to Minimize Impurity Formation
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing and analysis to reduce environmental impact and improve safety and efficiency. These approaches can also have the beneficial side effect of minimizing impurity formation.
Green Analytical Chemistry (GAC): In the realm of analysis, there is a drive to develop methods that use less toxic and smaller volumes of organic solvents. nih.gov Techniques like solid-phase microextraction (SPME) and supercritical fluid chromatography (SFC) are being explored as greener alternatives to traditional liquid-liquid extraction and HPLC methods for sample preparation and analysis of cephalosporins. nih.gov
Process Intensification and Optimization: The adoption of modern manufacturing paradigms, such as one-pot synthesis and continuous flow chemistry, can lead to better control over reaction conditions (temperature, pressure, stoichiometry). google.com This enhanced control can improve reaction selectivity, increase yields of the desired active pharmaceutical ingredient (API), and consequently minimize the formation of by-products and impurities like Ceftizoxime S-Oxide.
Biocatalysis: The use of enzymes as catalysts in specific synthetic steps can offer high selectivity under mild reaction conditions. This can prevent the formation of certain impurities that are common in traditional chemical synthesis routes involving harsh reagents or high temperatures.
Interdisciplinary Research Needs in Pharmaceutical Impurity Science
Advancing the science of pharmaceutical impurities requires a concerted effort across multiple scientific disciplines. The complexity of impurity formation, detection, and risk assessment necessitates collaboration to ensure drug quality and safety. nih.gov
Process Chemistry and Chemical Engineering: There is a need for closer collaboration to implement Quality by Design (QbD) principles in the development of synthetic routes. This involves designing robust processes where critical process parameters are identified and controlled to ensure the final product consistently meets quality standards with a minimal impurity profile. globalresearchonline.netnih.gov
Analytical and Computational Chemistry: The integration of data from advanced analytical techniques (like LC-MS and NMR) with computational toxicology and ADMET prediction models is crucial. researchgate.netfrontiersin.org This synergy can create powerful predictive impurity profiles, allowing for faster and more accurate risk assessments and reducing the reliance on costly and time-consuming toxicology studies.
Toxicology, Pharmacology, and Regulatory Science: A multidisciplinary dialogue is essential for establishing scientifically justified limits for impurities. researchgate.netijpras.com By combining toxicological data, pharmacological understanding, and predictive modeling, regulatory agencies and pharmaceutical companies can develop more rational and risk-based control strategies, moving beyond simple qualification thresholds to a more holistic view of impurity impact on patient safety. europa.euresearchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural identification of Ceftizoxime S-Oxide Impurity?
- Methodological Answer : A combination of HPLC (for retention time matching), LC-MS (for molecular weight confirmation), and NMR (1H, 13C for stereochemical and functional group analysis) is essential. Preparative HPLC is used to isolate impurities, followed by spectral correlation using techniques like MassWorks to resolve ambiguities in chromatographic peaks. For example, impurity characterization in ceftizoxime sodium involved co-injection with synthesized standards and spectral cross-validation .
Q. How is this compound synthesized in laboratory settings?
- Methodological Answer : The impurity is synthesized via oxidation of ceftizoxime sodium using meta-chloroperbenzoic acid (mCPBA) under controlled conditions (0–5°C, pH 3–4). Critical parameters include reaction time (≥5 hours for complete conversion) and purification via preparative HPLC to achieve ≥95% purity. Post-synthesis, the product is characterized by adjusting pH to 7–8 for solubility and stability .
Q. What stability-indicating methods are used to monitor this compound during storage?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with validated HPLC-UV/PDA methods are employed. Method validation must include specificity (resolution from degradation products), linearity (0.1–1.0% range), and solution stability (e.g., 24-hour bench-top testing). Storage stability is ensured at -20°C in desiccated, light-protected conditions .
Advanced Research Questions
Q. How can diastereomeric impurities in Ceftizoxime derivatives be resolved during analytical characterization?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases or supercritical fluid chromatography (SFC) is effective. NMR-based nuclear Overhauser effect (NOE) experiments can differentiate diastereomers by analyzing spatial proton-proton interactions. For example, diastereomers in ceftizoxime sodium were distinguished using 2D NMR techniques .
Q. What strategies address contradictory spectral data during impurity structural elucidation?
- Methodological Answer : Cross-validation using orthogonal techniques is critical. For instance, if LC-MS suggests a molecular ion inconsistent with NMR data, high-resolution mass spectrometry (HRMS) and IR spectroscopy can resolve discrepancies. Spectral correlation coefficients (e.g., via MassWorks) further validate peak identity across chromatographic systems .
Q. How is the genotoxic potential of this compound evaluated?
- Methodological Answer : A tiered approach is used: (1) In silico tools (e.g., DEREK Nexus) predict structural alerts; (2) Ames tests assess mutagenicity; (3) LC-MS/MS quantifies impurity levels below thresholds (e.g., ICH M7’s 0.1% limit). Method validation must include sensitivity (LOD ≤ 0.05%) and matrix compatibility .
Q. What regulatory requirements govern impurity profiling for Ceftizoxime S-Oxide in drug submissions?
- Methodological Answer : Compliance with ICH Q3A/B and FDA guidelines requires:
- Full structural characterization (NMR, MS, IR).
- Batch-specific impurity quantification (≤0.1% for unidentified impurities).
- Certificate of Analysis (CoA) with method validation data (specificity, accuracy).
- Documentation of synthetic pathways and potential side reactions .
Q. How are advanced chromatographic methods optimized for trace-level impurity quantification?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to enhance resolution and sensitivity. Gradient elution programs are tailored to separate polar degradation products (e.g., ceftizoxime sulfoxide derivatives). For low-abundance impurities, mass-directed fractionation and column-switching techniques improve detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
